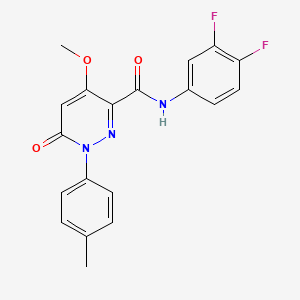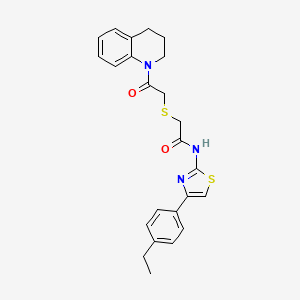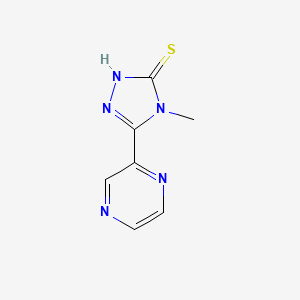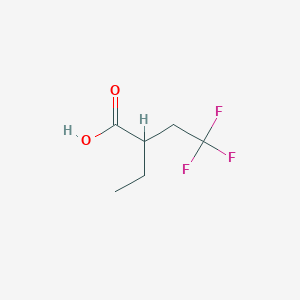![molecular formula C8H12Cl2 B2868421 7,7-Dichloro-1-methylbicyclo[4.1.0]heptane CAS No. 2415-76-1](/img/structure/B2868421.png)
7,7-Dichloro-1-methylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7-Dichloro-1-methylbicyclo[4.1.0]heptane, also known as DCMH, is a bicyclic compound that has gained attention in the scientific community due to its unique structure and potential applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Antimicrobial Activity
- Spatial Structure and Antimicrobial Activity : A study synthesized a cyclopropane derivative of limonene, closely related to 7,7-Dichloro-1-methylbicyclo[4.1.0]heptane, and explored its antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The compound's structure was determined using NMR and X-ray crystallographic methods (Sadyrbekov et al., 2018).
Chemical Structure Analysis
- Crystal Structure Analysis : Research on similar bicyclo[4.1.0]heptane derivatives involved detailed crystal structure analysis, providing insights into the molecular conformations and intermolecular interactions of these compounds (Brewer, Ferguson, & Znotins, 2000).
Halogenation Reactions and Mechanisms
- Halogenation Reactions Study : A study focused on the reactions of 1-methylsulfonyl- and 1-phenylsulfonyltricyclo[4.1.0]heptanes with various halogens, yielding products through stereoselective syn addition. This research aids in understanding the regio- and stereoselectivity of halogenation reactions (Vasin et al., 2012).
Synthesis of Long Acenes
- Tetraene Precursor for Acene Synthesis : Research on the preparation of a tetraene compound, closely related to this compound, illustrated its use as a precursor for synthesizing a variety of acenes, demonstrating its utility in organic synthesis (Levet et al., 2020).
Dihalocarbene Insertion Reactions
- Dihalocarbene Insertion into C-H Bonds : A study investigated the insertion reactions of dichloro- and dibromocarbene into C-H bonds adjacent to cyclopropane rings in compounds like bicyclo[4.1.0]heptane. This research contributes to the understanding of regio- and stereoselectivities in such reactions (Brinker et al., 2007).
properties
IUPAC Name |
7,7-dichloro-1-methylbicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2/c1-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEAUNOCSWJITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C2(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2868339.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2868344.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)


![2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2868352.png)
![2-Chloro-N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]propanamide](/img/structure/B2868353.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2868356.png)

